molecular formula C3H2ClNO3 B14406629 3-Chloro-2-nitroprop-2-enal CAS No. 87883-23-6

3-Chloro-2-nitroprop-2-enal

Cat. No.: B14406629
CAS No.: 87883-23-6
M. Wt: 135.50 g/mol
InChI Key: HVKLPFAMVHZWKC-UHFFFAOYSA-N
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Description

3-Chloro-2-nitroprop-2-enal is an organic compound characterized by the presence of a chloro group, a nitro group, and an aldehyde group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitroprop-2-enal typically involves the nitration of 3-chloroprop-2-enal. One common method includes the reaction of 3-chloroprop-2-enal with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitroprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 3-Chloro-2-nitropropanoic acid.

    Reduction: 3-Chloro-2-aminoprop-2-enal.

    Substitution: 3-Hydroxy-2-nitroprop-2-enal or 3-Amino-2-nitroprop-2-enal.

Scientific Research Applications

3-Chloro-2-nitroprop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitroprop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-nitroprop-2-enal: Similar structure but with a bromo group instead of a chloro group.

    3-Chloro-2-nitrobut-2-enal: Similar structure but with an additional carbon in the backbone.

    2-Nitroprop-2-enal: Lacks the chloro group.

Uniqueness

3-Chloro-2-nitroprop-2-enal is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro and a nitro group allows for diverse chemical transformations and the formation of a wide range of derivatives with varying properties.

Properties

CAS No.

87883-23-6

Molecular Formula

C3H2ClNO3

Molecular Weight

135.50 g/mol

IUPAC Name

3-chloro-2-nitroprop-2-enal

InChI

InChI=1S/C3H2ClNO3/c4-1-3(2-6)5(7)8/h1-2H

InChI Key

HVKLPFAMVHZWKC-UHFFFAOYSA-N

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])Cl

Origin of Product

United States

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